2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
CAS No.: 1251680-98-4
Cat. No.: VC6600969
Molecular Formula: C20H17ClN4O
Molecular Weight: 364.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251680-98-4 |
|---|---|
| Molecular Formula | C20H17ClN4O |
| Molecular Weight | 364.83 |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
| Standard InChI | InChI=1S/C20H17ClN4O/c1-13-3-6-16(11-14(13)2)18-9-10-19-23-24(20(26)25(19)22-18)12-15-4-7-17(21)8-5-15/h3-11H,12H2,1-2H3 |
| Standard InChI Key | LMWLULICCBXDGO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2)C |
Introduction
The compound 2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)- triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic molecule that belongs to the class of fused heterocycles, specifically incorporating a triazolopyridazine structure. This compound is of interest in medicinal chemistry due to its potential biological activities and structural uniqueness.
Synthesis and Chemical Reactions
The synthesis of 2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)- triazolo[4,3-b]pyridazin-3(2H)-one typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice. Common solvents used in such reactions include dimethylformamide (DMF) and dichloromethane (DCM).
| Reagent | Role in Synthesis |
|---|---|
| 4-Chlorobenzyl chloride | Introduction of the 4-chlorobenzyl group |
| 3,4-Dimethylphenyl derivative | Introduction of the 3,4-dimethylphenyl group |
| Pyridazine/triazole precursors | Formation of the triazolopyridazine core |
Characterization Techniques
Characterization of this compound often involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide valuable information about the compound's structure and purity.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation and confirmation |
| IR Spectroscopy | Identification of functional groups |
Research Findings and Future Directions
While specific research findings on 2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)- triazolo[4,3-b]pyridazin-3(2H)-one are scarce, its structural features suggest potential for biological activity. Future studies should focus on evaluating its pharmacological properties and exploring its applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume